molecular formula C4H3BrF4O2 B1594877 Methyl 2-bromo-2,3,3,3-tetrafluoropropanoate CAS No. 378-67-6

Methyl 2-bromo-2,3,3,3-tetrafluoropropanoate

Cat. No. B1594877
CAS RN: 378-67-6
M. Wt: 238.96 g/mol
InChI Key: NJEAPFHUCXWTAO-UHFFFAOYSA-N
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Description

“Methyl 2-bromo-2,3,3,3-tetrafluoropropanoate” is a chemical compound with the molecular formula C4H3BrF4O2 . It is also known by other synonyms .


Molecular Structure Analysis

The molecular structure of “Methyl 2-bromo-2,3,3,3-tetrafluoropropanoate” consists of carbon ©, hydrogen (H), bromine (Br), fluorine (F), and oxygen (O) atoms. The exact arrangement of these atoms in the molecule can be determined through techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .


Physical And Chemical Properties Analysis

“Methyl 2-bromo-2,3,3,3-tetrafluoropropanoate” has a molecular weight of 238.96 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

Alternatives to Methyl Bromide Treatments

Methyl bromide, a widely used fumigant in various agricultural and quarantine applications, has been phased out due to its ozone-depleting properties. Research into alternatives has explored various physical control methods and chemical replacements. While not directly mentioning Methyl 2-bromo-2,3,3,3-tetrafluoropropanoate, this context highlights the ongoing search for effective and environmentally safer alternatives in pest control and the potential role of related compounds in this domain (Fields & White, 2002).

Liquid Crystalline Salts and Phase Behavior

A study on 1-alkyl-3-methylimidazolium salts, which includes compounds with similar halogen and fluorine substitutions, examined their amphiphilic characteristics and thermotropic phase behavior. These compounds form various crystalline and liquid crystalline phases, influenced by the nature of their anions, which could be relevant for understanding the structural and phase behavior of Methyl 2-bromo-2,3,3,3-tetrafluoropropanoate in different environments (Bradley et al., 2002).

Cycloaddition Reactions

Research on the cycloaddition reactions of 2-Bromo-3-pentanone and Pentachloroacetone in Tetrafluoro-1-propanol has shown the formation of various cycloadducts, highlighting the reactivity of bromo and tetrafluoropropanoate derivatives in synthetic chemistry. This study provides insight into the potential synthetic applications of Methyl 2-bromo-2,3,3,3-tetrafluoropropanoate in creating complex molecular structures (Föhlisch, Gehrlach, & Geywitz, 1987).

Synthesis of Trifluoromethyl-substituted Compounds

The synthesis of trifluoromethylated polyfunctionalized cyclopropanes using 2-bromo-3,3,3-trifluoropropene highlights the potential of bromo and trifluoropropenoate derivatives in medicinal chemistry and material science. This research suggests that Methyl 2-bromo-2,3,3,3-tetrafluoropropanoate could be useful in the synthesis of complex trifluoromethylated compounds (Jiang, Zhang, & Xiong, 2003).

Coupling Reactions and Peptide Synthesis

The development of new reagents for coupling reactions, such as Brop for N-methylated amino acids, showcases the evolving landscape of synthetic organic chemistry, where halogenated and fluorinated compounds like Methyl 2-bromo-2,3,3,3-tetrafluoropropanoate might find utility in the efficient synthesis of peptides and other complex organic molecules (Coste, Dufour, Pantaloni, & Castro, 1990).

Safety And Hazards

“Methyl 2-bromo-2,3,3,3-tetrafluoropropanoate” can cause eye irritation and skin irritation. It is harmful if absorbed through the skin, swallowed, or inhaled, and it can cause irritation of the digestive tract and respiratory tract irritation . Proper safety measures should be taken while handling this chemical, including using proper personal protective equipment and ensuring adequate ventilation .

properties

IUPAC Name

methyl 2-bromo-2,3,3,3-tetrafluoropropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrF4O2/c1-11-2(10)3(5,6)4(7,8)9/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJEAPFHUCXWTAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(F)(F)F)(F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrF4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60338290
Record name Methyl 2-bromo-2,3,3,3-tetrafluoropropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60338290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-bromo-2,3,3,3-tetrafluoropropanoate

CAS RN

378-67-6
Record name Methyl 2-bromo-2,3,3,3-tetrafluoropropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60338290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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